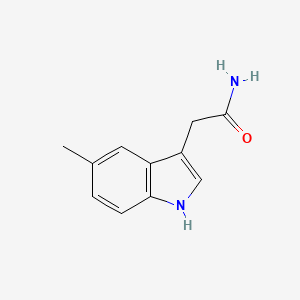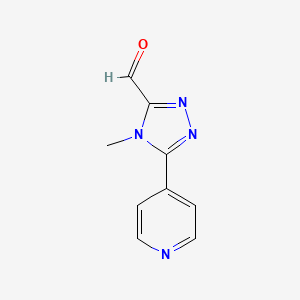![molecular formula C11H13N3 B11906760 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in methanol using 10% palladium on carbon (Pd/C) as a catalyst. The presence of hydrochloric acid (HCl) enhances the hydrogenation process, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can further improve the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the pyridine ring to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst is used for reduction reactions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Saturated pyrrolopyridine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with a similar structure but lacks the fused pyridine ring.
Pyrrolopyridine: A heterocyclic compound with a fused pyridine ring but without the pyrrolidine moiety.
Pyrrolidinone: A lactam derivative of pyrrolidine with different chemical properties and biological activities.
Uniqueness
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both pyrrolidine and pyrrolopyridine moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13N3/c1-2-9-10(8-3-5-12-6-8)7-14-11(9)13-4-1/h1-2,4,7-8,12H,3,5-6H2,(H,13,14) |
InChI-Schlüssel |
HEKMJEFECZLOIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CNC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)








